Mannitol
Overview
Description
Fluvastatin Sodium is a member of the statin drug class, used primarily to treat hypercholesterolemia and prevent cardiovascular disease. It was patented in 1982 and approved for medical use in 1994 . Fluvastatin Sodium is a water-soluble cholesterol-lowering agent that acts through the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase .
Mechanism of Action
Target of Action
Mannitol is an osmotic diuretic that primarily targets the kidneys and the brain . In the kidneys, it inhibits the reabsorption of water and electrolytes, thereby promoting diuresis . In the brain, it helps reduce intracranial pressure by drawing water out of the brain tissues .
Mode of Action
This compound works by elevating the osmolality of blood plasma . This increased osmolality enhances the flow of water from tissues, including the brain and cerebrospinal fluid, into the interstitial fluid and plasma . In the kidneys, this compound inhibits sodium and water reabsorption in the proximal tubule and the loop of Henle .
Biochemical Pathways
This compound’s biochemical pathway involves its conversion from fructose via a novel biosynthesis pathway that uses fructose-6-phosphate as an intermediate . This pathway allows cells to produce this compound even when glucose is the sole carbon source .
Pharmacokinetics
It is excreted by glomerular filtration within 30-60 minutes . The onset of diuresis occurs 1-3 hours after administration, and the reduction in intracerebral pressure occurs around 15 minutes after administration .
Result of Action
The primary result of this compound’s action is the reduction of intracranial pressure and the promotion of diuresis . It can also help manage pulmonary symptoms associated with cystic fibrosis . In the kidneys, this compound produces a greater loss of water compared to sodium and potassium .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound’s ability to extinguish reactive oxygen species and intervene with the formation of host barriers can be more effective in certain plant environments
Biochemical Analysis
Biochemical Properties
Mannitol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving numerous biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific mechanisms of action are complex and depend on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a process that involves various transporters and binding proteins. This process can affect this compound’s localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluvastatin Sodium can be synthesized through various methods, including the use of high-performance liquid chromatography (HPLC) and self-microemulsifying drug delivery systems (SMEDDS). One method involves the use of methanol, phosphate buffer, and acetonitrile as solvents, with a flow rate of 1.1 ml/minute and maximum absorption observed at 234 nm . Another method involves the development of solid lipid nanoparticles to enhance bioavailability .
Industrial Production Methods: Industrial production of Fluvastatin Sodium involves the use of advanced pharmaceutical techniques to ensure stability, accuracy, precision, linearity, and selectivity. The production process includes the use of various analytical methods such as voltammetry, spectrophotometry, and capillary electrophoresis .
Chemical Reactions Analysis
Types of Reactions: Fluvastatin Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of Fluvastatin Sodium on a glassy carbon electrode has been studied using voltammetric techniques .
Common Reagents and Conditions: Common reagents used in the reactions of Fluvastatin Sodium include Britton-Robinson buffer, methanol, phosphate buffer, and acetonitrile. The conditions for these reactions often involve specific pH levels, concentrations, and scan rates .
Major Products Formed: The major products formed from the reactions of Fluvastatin Sodium include hydroxy metabolites, which have some pharmacological activity but do not circulate in the blood .
Scientific Research Applications
Fluvastatin Sodium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase. In biology, it is used to investigate its effects on brown adipose tissue and its potential as an anti-obesity drug . In medicine, it is used to lower lipid levels and reduce the risk of cardiovascular disease . In industry, it is used in the development of solid lipid nanoparticles to enhance bioavailability .
Comparison with Similar Compounds
Fluvastatin Sodium is compared with other statins such as Atorvastatin and Simvastatin. While all these compounds are used to lower cholesterol levels, Fluvastatin Sodium is unique in its lower potential for drug interactions and its structural distinction from fungal derivatives . Similar compounds include Atorvastatin, Simvastatin, and Lovastatin .
Properties
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023235, DTXSID30858955 | |
Record name | D-Mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |
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Record name | DL-Mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | D-MANNITOL | |
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Record name | D-Mannitol | |
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Record name | Mannitol | |
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Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
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Boiling Point |
563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |
Record name | D-MANNITOL | |
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Record name | Mannitol | |
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Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
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Flash Point |
greater than 300 °F (NTP, 1992) | |
Record name | D-MANNITOL | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |
Record name | D-MANNITOL | |
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Record name | Mannitol | |
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Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
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Mechanism of Action |
Mannitol is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. Mannitol elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. As a diurectic mannitol induces diuresis because it is not reabsorbed in the renal tubule, thereby increasing the osmolality of the glomerular filtrate, facilitating excretion of water, and inhibiting the renal tubular reabsorption of sodium, chloride, and other solutes. Mannitol promotes the urinary excretion of toxic materials and protects against nephrotoxicity by preventing the concentration of toxic substances in the tubular fluid. As an Antiglaucoma agent mannitol levates blood plasma osmolarity, resulting in enhanced flow of water from the eye into plasma and a consequent reduction in intraocular pressure. As a renal function diagnostic aid mannitol is freely filtered by the glomeruli with less than 10% tubular reabsorption. Therefore, its urinary excretion rate may serve as a measurement of glomerular filtration rate (GFR). The exact mechanism of action of inhaled mannitol in the symptomatic maintenance treatment of cystic fibrosis remains unclear. It is hypothesized that mannitol produces an osmotic gradient across the airway epithelium that draws fluid into the extracellular space and alters the properties of the airway surface mucus layer, allowing easier mucociliary clearance., MANNITOL IS.../USED/ IN PROPHYLAXIS OF ACUTE RENAL FAILURE. IT IS USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN THE PRESENCE OF SEVERE JAUNDICE, AND MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. IN EACH OF THESE CONDITIONS, A PRECIPITOUS FALL IN THE FLOW OF URINE MAY BE ANTICIPATED EITHER AS THE RESULT OF AN ACUTELY REDUCED FILTRATION RATE OR FROM ACUTE CHANGES IN TUBULAR PERMEABILITY. THE LATTER MAY BE CONSEQUENCE OF THE PRESENCE OF NOXIOUS AGENT WITHIN THE TUBULAR FLUID IN EXCESSIVELY HIGH CONCN, IN SOME INSTANCES SUFFICIENT TO RESULT IN ACTUAL PRECIPITATION. IN THESE SITUATIONS, MANNITOL EXERTS OSMOTIC EFFECT WITHIN THE TUBULAR FLUID, INHIBITS WATER REABSORPTION, & MAINTAINS THE RATE OF URINE FLOW. ...CONCN OF TOXIC AGENT WITHIN TUBULAR FLUID DOES NOT REACH EXCESSIVELY HIGH LEVELS THAT OTHERWISE WOULD HAVE BEEN ACHIEVED BY MORE COMPLETE REABSORPTION OF WATER., ...EVEN THOUGH /GLOMERULAR/ FILTRATION RATE IS REDUCED, MANNITOL IS STILL FILTERED @ GLOMERULUS. THE TUBULAR IMPERMEABILITY TO MANNITOL IS NOT ALTERED BY ACUTE RENAL ISCHEMIA OF SHORT DURATION. HENCE, THE MANNITOL THAT IS FILTERED IS ALSO EXCRETED IN THE VOIDED URINE. UNREABSORBED SOLUTE LIMITS BACK DIFFUSION OF WATER. ...URINE VOL CAN BE MAINTAINED EVEN IN PRESENCE OF DECR GLOMERULAR FILTRATION. | |
Record name | Mannitol | |
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Color/Form |
Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |
CAS No. |
69-65-8, 87-78-5 | |
Record name | D-MANNITOL | |
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Record name | MANNITOL | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | D-MANNITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |
Record name | D-MANNITOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mannitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-MANNITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mannitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.